(2-Ethoxyphenyl)phosphonic acid
Description
(2-Ethoxyphenyl)phosphonic acid (CAS: 1571-33-1) is an organophosphorus compound characterized by a phosphonic acid (-H₂PO₃) group attached to a 2-ethoxyphenyl moiety. This structure combines the strong coordination capacity of phosphonic acids with the electron-donating and steric effects of the ethoxy (-OCH₂CH₃) substituent. Phosphonic acids are widely studied for their applications in medicinal chemistry, materials science, and agrochemistry due to their high acidity (pKa ~1–3), water solubility, and ability to form stable complexes with metal ions . The ethoxy group may modulate properties such as lipophilicity, solubility, and binding affinity, distinguishing it from simpler arylphosphonic acids like phenylphosphonic acid .
Properties
CAS No. |
111192-83-7 |
|---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
(2-ethoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
InChI Key |
WFVRXVRYNFRUHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1P(=O)(O)O |
Canonical SMILES |
CCOC1=CC=CC=C1P(=O)(O)O |
Synonyms |
Phosphonic acid, (2-ethoxyphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Acidity (pKa) and Lipophilicity (log P)
Phosphonic acids exhibit significantly lower pKa values (higher acidity) compared to carboxylic acids. For example, heterocyclic phosphonic acids have pKa values 2–3 log units lower than their carboxylic acid counterparts . The ethoxy substituent in (2-ethoxyphenyl)phosphonic acid likely reduces acidity slightly compared to unsubstituted phenylphosphonic acid (pKa ~1.5) due to its electron-donating nature.
Table 1: pKa and log P Comparisons
*Estimated based on substituent effects.
Solubility and Coordination Chemistry
Phosphonic acids generally exhibit high water solubility due to their ionizable groups. The ethoxy group in this compound may enhance solubility in organic solvents compared to phenylphosphonic acid. In coordination chemistry, phosphonic acids form robust metal complexes; for example, carboxyarylphosphonates like Mn[O₃PCH₂-C₆H₄-COOH]·H₂O exhibit layered structures under basic conditions . The ethoxy group may sterically hinder metal binding compared to smaller substituents.
Enzyme Inhibition
Phosphonic acids are potent enzyme inhibitors. For instance, compounds with phosphonic acid groups targeting New Delhi metallo-β-lactamase-1 (NDM-1) showed IC₅₀ values as low as 130 nM, outperforming carboxylic acid analogs (IC₅₀ ~840 nM) . This compound’s bulky substituent might reduce binding efficiency compared to smaller arylphosphonic acids but improve selectivity for specific targets.
Table 2: Inhibition of NDM-1 by Phosphonic Acid Derivatives
| Compound | IC₅₀ (μM) | Structure | Source |
|---|---|---|---|
| 1 (Phosphonic acid) | 0.13 | Arylphosphonic acid | |
| 2 (Phosphonic acid) | 0.31 | Substituted arylphosphonic | |
| DPA (Carboxylic acid) | 0.84 | Dicarboxylic acid |
Plant Growth Regulation
Phosphonic acid derivatives like 2-chloroethylphosphonic acid act as plant growth retardants by modulating enzymatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
